3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s activity, which can have various effects depending on the specific subtype of the receptor (α1A-, α1B-, or α1D-ARs) .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the pathways associated with these receptors . These pathways are involved in numerous physiological processes, including cardiac function, blood pressure regulation, and smooth muscle contraction .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By acting as a ligand for these receptors, the compound can influence various physiological processes, potentially leading to therapeutic effects in the treatment of disorders such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
Biochemical Analysis
Biochemical Properties
The compound 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea has been shown to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown affinity in the range from 22 nM to 250 nM for these receptors .
Cellular Effects
The effects of this compound on cells are largely tied to its interactions with alpha1-adrenergic receptors. These receptors play a crucial role in various cellular processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors could potentially influence these cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . The compound’s affinity for these receptors suggests that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Piperazine Intermediate: The reaction between 2-methoxyphenylamine and ethylene oxide in the presence of a base to form 2-(2-methoxyphenyl)piperazine.
Formation of the Urea Derivative: The intermediate is then reacted with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Uniqueness
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique therapeutic or industrial applications.
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-25-18-5-3-2-4-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-16-6-14-26-15-7-16/h2-5,16H,6-15H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFIUNFPQSPUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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